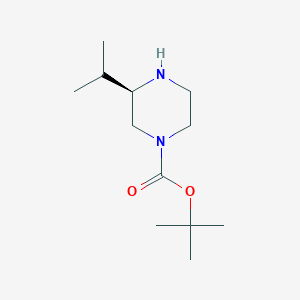

(R)-1-Boc-3-isopropyl-piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3R)-3-propan-2-ylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-9(2)10-8-14(7-6-13-10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLAQCKNCBYTIF-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583066 | |

| Record name | tert-Butyl (3R)-3-(propan-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928025-63-2 | |

| Record name | tert-Butyl (3R)-3-(propan-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-1-Boc-3-isopropyl-piperazine: A Technical Guide for Advanced Drug Discovery

Foreword: The Strategic Value of Chiral Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of therapeutic agents with high potency and specificity is paramount. The piperazine heterocycle stands as a cornerstone "privileged scaffold," a structural motif repeatedly found in a multitude of clinically successful drugs targeting a wide array of pathologies, from central nervous system (CNS) disorders to oncology.[1][2][3] Its value lies in its unique physicochemical properties, including its ability to improve aqueous solubility and its two nitrogen atoms that serve as versatile handles for synthetic modification. This guide focuses on a specific, high-value derivative: (R)-1-Boc-3-isopropyl-piperazine . The introduction of a chiral center and a lipophilic isopropyl group at the 3-position, combined with the synthetically crucial tert-butoxycarbonyl (Boc) protecting group, transforms the common piperazine core into a sophisticated chiral building block. This allows for the precise, stereocontrolled synthesis of complex drug candidates, a critical factor in optimizing drug-target interactions and minimizing off-target effects. This document provides an in-depth examination of its chemical properties, synthesis, reactivity, and strategic applications for researchers and scientists in the field of drug development.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis, purification, and formulation. While experimentally determined data for some properties are limited, reliable predictions based on its structure provide valuable guidance.

| Property | Value / Description | Source |

| IUPAC Name | tert-butyl (3R)-3-propan-2-ylpiperazine-1-carboxylate | [4] |

| Synonyms | (R)-1-N-Boc-3-isopropylpiperazine, (R)-tert-butyl 3-isopropylpiperazine-1-carboxylate | [5] |

| CAS Number | 928025-63-2 | [4][5][6] |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [5] |

| Molecular Weight | 228.33 g/mol | [5] |

| Appearance | Colorless to light yellow liquid (Predicted) | [5] |

| Boiling Point | 298.4 ± 15.0 °C at 760 mmHg (Predicted) | [5][7] |

| Density | 0.980 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 8.39 ± 0.40 (Predicted) | [5] |

| XLogP3 | 1.9 | [7] |

Spectroscopic Characterization Profile

Spectroscopic analysis is critical for confirming the identity and purity of this compound. Based on its structure and data from analogous compounds such as N-Boc-piperazine and (R)-1-Boc-3-methylpiperazine, the following spectral characteristics are expected.[8][9][10]

¹H NMR Spectroscopy (Expected)

-

Boc Group: A characteristic sharp singlet at ~1.45 ppm, integrating to 9H, corresponding to the three methyl groups of the tert-butyl ester.

-

Isopropyl Group: Two doublets at ~0.90-1.00 ppm, integrating to 6H total (3H each), representing the two diastereotopic methyl groups. A multiplet (septet or similar) at ~1.90-2.10 ppm, integrating to 1H, for the isopropyl methine (CH) proton.

-

Piperazine Ring: A series of complex multiplets between ~2.50 and 4.00 ppm, integrating to 7H. These signals correspond to the axial and equatorial protons on the piperazine ring. The proton at the chiral center (C3) adjacent to the isopropyl group would likely appear as a distinct multiplet within this region.

-

Amine Proton (NH): A broad singlet, typically between ~1.50 and 2.50 ppm (concentration-dependent and may exchange with D₂O), integrating to 1H.

¹³C NMR Spectroscopy (Expected)

-

Boc Group: Two signals are expected: one at ~80.0 ppm for the quaternary carbon (C(CH₃)₃) and another at ~28.5 ppm for the three equivalent methyl carbons (C(CH₃)₃). The carbonyl carbon (C=O) will appear downfield, typically around 155.0 ppm.

-

Isopropyl Group: One signal for the methine carbon at ~30-35 ppm and two signals for the non-equivalent methyl carbons around ~18-22 ppm.

-

Piperazine Ring: Four distinct signals for the ring carbons, typically in the range of ~40-60 ppm. The carbon bearing the isopropyl group (C3) would be expected around 55-60 ppm.

Infrared (IR) Spectroscopy (Expected)

-

N-H Stretch: A moderate, sharp peak around 3300-3350 cm⁻¹ from the secondary amine.

-

C-H Stretch: Multiple peaks in the 2850-3000 cm⁻¹ region corresponding to the alkyl C-H bonds.

-

C=O Stretch: A strong, sharp absorption band characteristic of the carbamate carbonyl group at ~1680-1700 cm⁻¹.

-

C-N Stretch: Peaks in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI+): The expected molecular ion peak [M+H]⁺ would be observed at m/z 229.19. A prominent fragment corresponding to the loss of the Boc group (-100) or isobutylene (-56) is also anticipated, leading to fragments at m/z 129.12 and 173.15, respectively.

Synthesis and Reactivity

The synthesis of this compound requires a stereocontrolled approach to establish the chiral center. The most direct method involves the protection of a pre-existing chiral piperazine derivative.

Proposed Synthetic Workflow

A robust and logical synthesis starts with commercially available (R)-2-isopropylpiperazine. The workflow is centered on the selective protection of one of the two nitrogen atoms. The secondary amine at the 4-position is generally more sterically accessible and nucleophilic than the one at the 1-position, which is adjacent to the bulky isopropyl group. However, under standard conditions with di-tert-butyl dicarbonate (Boc₂O), the reaction proceeds to yield the thermodynamically more stable N1-protected product.

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Boc Protection of (R)-2-isopropylpiperazine

Causality: This procedure utilizes di-tert-butyl dicarbonate (Boc₂O) as the standard reagent for installing the acid-labile Boc protecting group. A base is required to neutralize the acid byproduct and to deprotonate the amine, increasing its nucleophilicity. Dichloromethane (DCM) is a common, non-protic solvent suitable for this reaction.

-

Dissolution: Dissolve (R)-2-isopropylpiperazine (1.0 eq.) in dichloromethane (DCM, ~10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer. Add a suitable base, such as triethylamine (TEA, 1.2 eq.).

-

Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction and minimize potential side reactions.

-

Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in a minimal amount of DCM and add it dropwise to the stirred piperazine solution over 30-60 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, wash the reaction mixture sequentially with a saturated aqueous solution of NaHCO₃ (to remove acidic byproducts) and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Core Reactivity: A Versatile Synthetic Handle

The synthetic utility of this compound stems from the orthogonal reactivity of its two nitrogen atoms. The Boc-protected nitrogen is unreactive under most conditions, while the free secondary amine at the 4-position is a nucleophile, ready for functionalization.

Caption: Key reaction pathways for this compound.

1. Boc Group Deprotection: The Boc group is readily cleaved under acidic conditions, which is its primary advantage as a protecting group. This reaction unmasks the N1 amine, allowing for subsequent reactions at that position if desired, or providing the final deprotected piperazine core.

-

Protocol: Treatment with strong acids like trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane or methanol efficiently removes the Boc group, typically at room temperature.[11][12]

2. N-Alkylation and N-Acylation at the 4-Position: The free secondary amine is a potent nucleophile. It readily participates in nucleophilic substitution reactions with alkyl halides (N-alkylation) or acyl halides/anhydrides (N-acylation) to introduce a wide variety of substituents.

-

Protocol: The reaction is typically performed in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) to scavenge the acid byproduct (e.g., HBr, HCl).[13] Common solvents include DCM, acetonitrile, or DMF. This reaction is fundamental to attaching the piperazine scaffold to a larger molecule of interest.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the this compound scaffold into drug candidates is a strategic decision driven by several key factors:

-

Stereochemical Control: The defined (R)-stereochemistry is crucial for achieving selective binding to chiral biological targets like enzymes and receptors. Using an enantiomerically pure starting material eliminates the need for costly chiral separations later in the synthesis and ensures that the biological activity resides in the desired enantiomer.[14]

-

Modulation of Lipophilicity: The isopropyl group adds lipophilicity to the molecule compared to an unsubstituted or methyl-substituted piperazine. This can be critical for enhancing membrane permeability and improving passage across the blood-brain barrier, a key consideration for CNS-targeting drugs.

-

Privileged Scaffold: The piperazine ring itself is known to confer favorable pharmacokinetic properties, including improved metabolic stability and oral bioavailability.[3] It serves as a non-covalent linker or a key pharmacophoric element in numerous approved drugs.

-

Synthetic Versatility: As detailed in the reactivity section, the Boc-protected intermediate allows for sequential and controlled functionalization, making it an ideal building block for constructing complex molecular libraries for high-throughput screening or for directed synthesis in a lead optimization program.[15]

The structural motif is particularly relevant in the development of novel kinase inhibitors, GPCR modulators, and other agents where precise spatial arrangement of functional groups is necessary for potent and selective biological activity.

Conclusion

This compound is far more than a simple chemical intermediate; it is a sophisticated tool for the modern medicinal chemist. Its unique combination of a privileged heterocyclic core, a defined stereocenter, a lipophilic substituent, and an orthogonally protected nitrogen atom provides a powerful platform for the efficient and stereocontrolled synthesis of next-generation therapeutics. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the complex and challenging endeavor of drug discovery.

References

-

Chemical Suppliers. (n.d.). (R)-tert-Butyl 3-isopropylpiperazine-1-carboxylate hydrochloride | CAS 1217444-26-2. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). tert-butyl (3R)-3-isopropylpiperazine-1-carboxylate (C007B-496438). Retrieved from [Link]

-

Wuest, F. R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2596–2608. Available at: [Link]

-

European Patent Office. (n.d.). SYNTHESIS OF A NEUROSTIMULATIVE PIPERAZINE - Patent 2470182. Retrieved from [Link]

- Reddy, T. S., et al. (2012). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 653-656.

-

Krasavin, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2166. Available at: [Link]

-

Verma, S. K., et al. (2012). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. Organic & Biomolecular Chemistry, 10(44), 8783-8788. Available at: [Link]

-

Pathigoolla, A., et al. (2016). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 21(11), 1459. Available at: [Link]

-

ResearchGate. (2021). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Boc-piperazine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl (3R)-3-(propan-2-yl)piperazine-1-carboxylate. PubChem Compound Summary for CID 16117836. Retrieved from [Link].

-

ResearchGate. (2018). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (R)-1-Boc-3-methylpiperazine. PubChem Compound Summary for CID 2756811. Retrieved from [Link].

-

ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl 3-methylpiperazine-1-carboxylate. PubChem Compound Summary for CID 2756810. Retrieved from [Link].

-

ResearchGate. (2024). The medicinal chemistry of piperazines: A review. Retrieved from [Link]

-

Chemical Suppliers. (n.d.). tert-butyl (S)-2-isopropylpiperazine-1-carboxylate | CAS 674792-05-3. Retrieved from [Link]

-

ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Boc-piperazine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tert-Butyl 3-methylpiperazine-1-carboxylate | C10H20N2O2 | CID 2756810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tert-Butyl (3R)-3-(propan-2-yl)piperazine-1-carboxylate | C12H24N2O2 | CID 16117836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-1-N-Boc-3-isopropylpiperazine | 928025-63-2 [chemicalbook.com]

- 6. cenmed.com [cenmed.com]

- 7. echemi.com [echemi.com]

- 8. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (R)-1-Boc-3-methylpiperazine | C10H20N2O2 | CID 2756811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. jgtps.com [jgtps.com]

- 12. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reactions of Piperazines | Ambeed [ambeed.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

Introduction: The Strategic Value of a Chiral Intermediate

An In-Depth Technical Guide to (R)-1-Boc-3-isopropyl-piperazine

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 928025-63-2), a chiral building block of significant interest in modern medicinal chemistry. We will explore its fundamental physicochemical properties, the strategic importance of its structural components—the piperazine scaffold and the tert-butoxycarbonyl (Boc) protecting group—and its applications in the synthesis of complex, high-value pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering field-proven insights into the molecule's synthesis, characterization, and utility.

This compound is a key heterocyclic intermediate whose value lies in the unique combination of its structural features: a stereochemically defined carbon center, a versatile piperazine core, and a strategically placed Boc protecting group. The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous blockbuster drugs.[1][2] However, much of the explored chemical space involves substitution at the nitrogen atoms, leaving carbon-substituted piperazines like this one as a frontier for developing novel therapeutics with unique structure-activity relationships.[1][3] The chirality introduced by the isopropyl group at the C-3 position is critical, as biological systems are inherently chiral, and often only a single enantiomer of a drug is responsible for the desired therapeutic effect.[1][4] This guide delves into the technical nuances that make this specific molecule an indispensable tool for the modern medicinal chemist.

Physicochemical and Computed Properties

A foundational understanding of the molecule's properties is essential for its effective use in synthesis and process development.

| Property | Value | Source |

| CAS Number | 928025-63-2 | [5][6] |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [7] |

| Molecular Weight | 228.33 g/mol | [7][8] |

| Appearance | Colorless to light yellow liquid | [7] |

| Boiling Point (Predicted) | 298.4 ± 15.0 °C at 760 mmHg | [7][9] |

| Density (Predicted) | 0.980 ± 0.06 g/cm³ | [7] |

| pKa (Predicted) | 8.39 ± 0.40 | [7] |

| XLogP3 (Computed) | 1.9 | [8][9] |

| SMILES | CC(C)[C@H]1NCCN(C1)C(=O)OC(C)(C)C | [5] |

| InChI Key | UHLAQCKNCBYTIF-SCSAIBSYSA-N | [Referenced from common chemical databases] |

The Architectural Blueprint: Piperazine Core and Boc Protection

The utility of this compound is best understood by examining its two primary components: the piperazine ring and the Boc protecting group.

The Piperazine Scaffold: A Privileged Element in Drug Design

The six-membered saturated N-heterocyclic piperazine moiety is a cornerstone of pharmaceutical development.[10] Its prevalence is due to a combination of favorable characteristics including high aqueous solubility, tunable basicity (pKa), and the ability to engage in multiple hydrogen bonding interactions, which collectively enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[2] Molecules containing this core have demonstrated a vast range of biological activities, including anticancer, antiviral, antidepressant, and anti-inflammatory properties.[3][10]

The tert-Butoxycarbonyl (Boc) Group: A Chemist's Essential Tool

In multi-step organic synthesis, protecting groups are crucial for masking reactive functional groups to prevent unwanted side reactions.[11][12] The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its ideal characteristics.[12][13]

-

Ease of Installation: It is readily introduced using di-tert-butyl dicarbonate (Boc₂O).

-

Robust Stability: The Boc group is stable under a wide range of conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation.[13]

-

Orthogonality: This stability makes it orthogonal to other common amine protecting groups like the base-labile Fmoc (9-fluorenylmethoxycarbonyl) and the hydrogenolysis-labile Cbz (benzyloxycarbonyl) groups, allowing for selective deprotection in complex molecules.[12][13]

-

Facile Cleavage: It is easily and selectively removed under mild acidic conditions, typically with trifluoroacetic acid (TFA) or HCl, which generates volatile byproducts (isobutene and CO₂).[13][14]

The diagram below illustrates the fundamental mechanism of Boc protection and subsequent acid-catalyzed deprotection, a process central to the utility of our target molecule.

Caption: Boc protection and deprotection workflow.

Asymmetric Synthesis: Crafting Chirality

The therapeutic efficacy and safety of a chiral drug are critically dependent on its stereochemistry. Therefore, access to enantiomerically pure building blocks like this compound is paramount. Asymmetric synthesis of such molecules often begins from the "chiral pool"—readily available, enantiopure natural products like amino acids.[15][16]

A practical and scalable synthetic route can be envisioned starting from a chiral α-amino acid, which undergoes a series of transformations including reduction, protection, and cyclization to yield the desired chiral piperazine.[15]

Conceptual Synthetic Workflow

The following protocol outlines a validated, multi-step approach for synthesizing orthogonally protected, 2-substituted chiral piperazines, a methodology directly applicable to the synthesis of our target compound from a precursor like (R)-valinol.

Step-by-Step Methodology:

-

Starting Material: Begin with an enantiomerically pure α-amino alcohol, such as (R)-valinol, derived from the corresponding amino acid.

-

Orthogonal Protection: Protect the primary amine with a suitable protecting group (e.g., nosyl), which is orthogonal to the final Boc group.

-

Activation of Hydroxyl Group: Convert the hydroxyl group into a good leaving group, for instance, by tosylation or mesylation.

-

Nucleophilic Substitution: Introduce the second nitrogen atom via nucleophilic substitution with an appropriate amine synthon (e.g., a protected aminoacetaldehyde equivalent).

-

Reductive Amination & Cyclization: An intramolecular reductive amination or an aza-Michael addition can facilitate the key ring-closing step to form the piperazine core.[15]

-

Protecting Group Swap: Remove the initial protecting group (e.g., nosyl) and introduce the Boc group onto the N-1 nitrogen using Boc anhydride (Boc₂O).

This sequence ensures the preservation of the stereocenter and results in the desired enantiomerically pure product.

Caption: Conceptual asymmetric synthesis workflow.

Applications in Drug Discovery

This compound is not an end product but a high-value starting material. Its structure is designed for subsequent elaboration into more complex drug candidates.

Key Synthetic Transformations:

-

N-4 Functionalization: The unprotected secondary amine at the N-4 position is a nucleophilic handle ready for various coupling reactions, such as alkylation, acylation, reductive amination, or Buchwald-Hartwig amination, to introduce diverse substituents.

-

N-1 Deprotection and Functionalization: Following N-4 modification, the Boc group at N-1 can be selectively removed under acidic conditions. The newly liberated secondary amine can then be functionalized, allowing for the synthesis of di-substituted piperazines with precise control over the substitution pattern.

This step-wise functionalization is a cornerstone of modern library synthesis and lead optimization campaigns in drug discovery.[17]

Caption: Synthetic utility in drug candidate synthesis.

Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of this compound is achieved through standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group as a singlet around 1.4 ppm. The isopropyl group will present as two doublets for the diastereotopic methyl groups and a multiplet for the methine proton. The piperazine ring protons will appear as a series of complex multiplets in the aliphatic region (typically 2.5-4.0 ppm). The presence of conformers due to amide bond rotation can sometimes lead to broadened signals at room temperature.[18]

-

¹³C NMR: The carbon spectrum will confirm the presence of all 12 carbon atoms, including the characteristic signals for the Boc carbonyl (~155 ppm) and the quaternary carbon (~80 ppm).

-

-

Mass Spectrometry (MS): ESI-MS would typically show the protonated molecular ion [M+H]⁺ to confirm the molecular weight of 228.33.

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the definitive method to determine the enantiomeric excess (e.e.) of the compound, ensuring its suitability for stereospecific synthesis.

Conclusion

This compound, CAS 928025-63-2, is more than a simple chemical reagent; it is a meticulously designed tool for the advancement of pharmaceutical sciences. Its value is derived from the synergistic combination of a privileged piperazine scaffold, a crucial stereocenter, and the synthetic flexibility afforded by the Boc protecting group. By providing a reliable and versatile entry point into the underexplored chemical space of C-3 substituted piperazines, this building block empowers researchers to construct novel, stereochemically pure drug candidates with potentially superior efficacy and safety profiles. Its continued application in drug discovery pipelines underscores its significance in the ongoing quest for new medicines.

References

- The Role of Protecting Groups in Synthesizing Complex Molecules: A Look at Boc Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Reddy, S. M., Anoosha, K., & Rao, G. B. D. (2025). Asymmetric Synthesis of Biologically Active Piperazine Derivatives. In The Role of Asymmetric Synthesis in Drug Discovery (pp. 96-119). Bentham Science Publishers.

- Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (2013). Methods in Molecular Biology, 1047, 65-80.

- Georgiou, I., & Detsi, A. (2020).

- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis.

- tert-Butyloxycarbonyl protecting group. (n.d.). In Wikipedia.

- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (n.d.). RSC Publishing.

- The Indispensable Role of the Boc Protecting Group in Modern Organic Synthesis. (2025). BenchChem.

- Asymmetric Synthesis of Chiral Piperazines. (2007). R Discovery.

- Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023).

- Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- This compound | 928025-63-2. (n.d.). Fisher Scientific.

- (R)-1-Boc-3-Isopropylpiperazine [CAS: 928025-63-2]. (n.d.). Ivy Fine Chemicals.

- This compound | 928025-63-2. (n.d.). Sigma-Aldrich.

- CAS No 928025-63-2, tert-butyl (3R)-3-propan-2-ylpiperazine-1... (n.d.). Chemical Register.

- 928025-63-2|(R)-1-Boc-3-Isopropylpiperazine. (n.d.). BLDpharm.

- Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. (2021). Organic Chemistry Frontiers.

- Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- (R)-1-N-Boc-3-isopropylpiperazine | 928025-63-2. (2025). ChemicalBook.

- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). PubMed Central.

- Chamakuri, S., et al. (n.d.).

- Stereoselective Synthesis of a Novel Chiral Piperazine. (2025).

- 1-Boc-3-isopropyl-piperazine | 502649-32-3. (n.d.). ECHEMI.

- (R)-1-Boc-2-isopropylpiperazine | C12H24N2O2 | CID 24820392. (n.d.). PubChem.

- Synthesis process of (R) -1-N-BOC-3-piperazine methyl formate. (n.d.). Google Patents.

- 1-Boc-2-Isopropylpiperazine | 886766-25-2. (n.d.). BenchChem.

- (R)-1-Boc-3-methylpiperazine | C10H20N2O2 | CID 2756811. (n.d.). PubChem.

- 1-Boc-3-isopropyl-piperazine | 502649-32-3. (n.d.). J&K Scientific LLC.

- Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. (n.d.). International Journal of Pharmaceutical Sciences and Research.

- The Role of (S)-1-Boc-3-(Hydroxymethyl)piperazine in Modern Drug Discovery. (n.d.). BenchChem.

- Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine. (n.d.).

- (R)-1-BOC-3-(Hydroxymethyl)piperazine synthesis. (n.d.). ChemicalBook.

- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz

- The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide. (n.d.). BenchChem.

- Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.

Sources

- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. ivychem.com [ivychem.com]

- 6. 928025-63-2,tert-butyl (3R)-3-propan-2-ylpiperazine-1-carboxylate, Page 2 suppliers [vvchem.com]

- 7. (R)-1-N-Boc-3-isopropylpiperazine | 928025-63-2 [chemicalbook.com]

- 8. (R)-1-Boc-2-isopropylpiperazine | C12H24N2O2 | CID 24820392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. benthamdirect.com [benthamdirect.com]

- 11. nbinno.com [nbinno.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. total-synthesis.com [total-synthesis.com]

- 14. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 15. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to tert-butyl (R)-3-isopropylpiperazine-1-carboxylate

This guide provides a comprehensive technical overview of tert-butyl (R)-3-isopropylpiperazine-1-carboxylate, a chiral building block of significant interest in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document details its structure, properties, synthesis, and applications, with a focus on the underlying scientific principles and practical experimental considerations.

Introduction: The Significance of Substituted Piperazines in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved pharmaceutical agents.[1][2] Its unique physicochemical properties, including its ability to engage in multiple hydrogen bonding interactions and modulate aqueous solubility, make it a versatile component in the design of bioactive molecules.[3] The introduction of substituents onto the piperazine core allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic profiles.[4][5]

Specifically, chiral 3-substituted piperazines, such as the (R)-3-isopropyl variant, offer a three-dimensional architecture that can enhance target binding affinity and specificity. The tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens is a crucial feature, enabling regioselective functionalization of the second nitrogen atom in multi-step syntheses. This strategic protection is fundamental to the construction of complex molecular entities.

This guide will delve into the specifics of tert-butyl (R)-3-isopropylpiperazine-1-carboxylate, providing the technical insights necessary for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

The structural integrity and physicochemical characteristics of a molecule are paramount to its utility in chemical synthesis and its behavior in biological systems.

Chemical Structure

The structure of tert-butyl (R)-3-isopropylpiperazine-1-carboxylate is characterized by a piperazine ring substituted at the 3-position with an isopropyl group and protected at the 1-position with a tert-butoxycarbonyl (Boc) group. The "(R)" designation indicates the stereochemistry at the chiral center (the carbon atom bearing the isopropyl group).

Systematic Name (IUPAC): tert-butyl (3R)-3-isopropylpiperazine-1-carboxylate[6]

Canonical SMILES: CC(C)[C@@H]1CN(CCN1)C(=O)OC(C)(C)C[6]

InChI: InChI=1S/C12H24N2O2/c1-9(2)10-8-14(7-6-13-10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3/t10-/m0/s1[6]

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below. These parameters are crucial for predicting the compound's behavior in various solvents and its potential for oral bioavailability.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [6] |

| Molecular Weight | 228.33 g/mol | [6] |

| XLogP3-AA | 1.9 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 3 |

Synthesis and Purification

A plausible synthetic route would start from a chiral 1,2-diamine precursor, which can be prepared from a commercially available chiral amino acid. This diamine can then undergo cyclization to form the piperazine ring, followed by Boc-protection.

Below is a generalized, illustrative experimental protocol for the synthesis of a Boc-protected piperazine, which can be adapted for the specific target molecule. The causality behind each step is explained to provide a deeper understanding of the process.

Illustrative Synthetic Workflow

Caption: Generalized workflow for the synthesis of tert-butyl (R)-3-isopropylpiperazine-1-carboxylate.

Step-by-Step Experimental Protocol (Generalized)

Step 1: Synthesis of the Chiral 1,2-Diamine Precursor

The synthesis of the chiral diamine is a critical step that establishes the stereochemistry of the final product. This is often achieved starting from a natural or unnatural amino acid.

-

Reduction of the Carboxylic Acid: The carboxylic acid functionality of the starting amino acid (e.g., (R)-valine) is reduced to a primary alcohol. This is typically achieved using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. The choice of a powerful reducing agent is necessary for the complete reduction of the carboxylic acid.

-

Protection of the Amino Group: The amino group is then protected to prevent it from reacting in subsequent steps. A common protecting group for this purpose is the benzyloxycarbonyl (Cbz) group, which can be introduced using benzyl chloroformate (Cbz-Cl) in the presence of a base.

-

Activation of the Hydroxyl Group: The primary alcohol is converted into a good leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. This activation is essential for the subsequent nucleophilic substitution.

-

Introduction of the Second Nitrogen Atom: The activated alcohol is then displaced by a nitrogen nucleophile, typically sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF). This SN2 reaction proceeds with inversion of configuration, if applicable at that center.

-

Reduction of the Azide: The azide is reduced to a primary amine using a reducing agent such as lithium aluminum hydride or by catalytic hydrogenation (H₂/Pd-C). This step yields the chiral 1,2-diamine.

Step 2: Formation of the Piperazine Ring and Boc Protection

-

Cyclization: The chiral 1,2-diamine is reacted with a suitable two-carbon electrophile to form the piperazine ring. Examples include reacting with a dihaloethane or using a more controlled ring-closing metathesis approach.

-

Boc Protection: The resulting (R)-3-isopropylpiperazine is then selectively protected at the less sterically hindered nitrogen atom with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) in a solvent such as dichloromethane (DCM). This reaction is typically high-yielding and provides the desired mono-Boc-protected product.

Purification: The final product is typically purified by flash column chromatography on silica gel. The choice of eluent (e.g., a mixture of ethyl acetate and hexanes) is determined by thin-layer chromatography (TLC) analysis.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound. The following are expected spectroscopic data based on the analysis of closely related structures.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.45 ppm), the isopropyl group (a doublet for the methyl protons and a multiplet for the methine proton), and the protons of the piperazine ring (a series of multiplets in the range of 2.5-4.0 ppm). The NH proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. Expected signals include those for the tert-butyl group (around 28.7 ppm for the methyl carbons and 79.3 ppm for the quaternary carbon), the isopropyl group, and the carbons of the piperazine ring.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

N-H stretch: A weak to medium band around 3300-3500 cm⁻¹.

-

C-H stretch: Bands in the region of 2850-3000 cm⁻¹.

-

C=O stretch (urethane): A strong band around 1690-1700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electrospray ionization (ESI) mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 229.2.

Applications in Drug Development

Tert-butyl (R)-3-isopropylpiperazine-1-carboxylate is a valuable intermediate in the synthesis of various pharmaceutically active compounds. Its chiral nature and the presence of a handle for further functionalization make it an attractive building block for creating complex molecules with specific biological activities.

The piperazine moiety is known to be a key component in drugs targeting the central nervous system (CNS), including antipsychotics, antidepressants, and anxiolytics.[1] The isopropyl group at the 3-position can provide specific interactions with the target protein, potentially leading to increased potency and selectivity.

While specific drugs containing the tert-butyl (R)-3-isopropylpiperazine-1-carboxylate moiety are not prominently disclosed in publicly available literature, numerous patents describe the use of closely related chiral 3-substituted piperazine derivatives as key intermediates in the synthesis of inhibitors for various therapeutic targets, such as Bruton's tyrosine kinase (Btk).[8]

Reactivity and Synthetic Utility

The synthetic utility of tert-butyl (R)-3-isopropylpiperazine-1-carboxylate lies in the orthogonal reactivity of its two nitrogen atoms.

Deprotection of the Boc Group

The Boc protecting group can be readily removed under acidic conditions to liberate the secondary amine. Common reagents for this transformation include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol. The choice of deprotection conditions should be made based on the stability of other functional groups in the molecule.

Functionalization of the Secondary Amine

Once the Boc group is removed, the resulting (R)-3-isopropylpiperazine can be further functionalized at the secondary amine. Common reactions include:

-

Alkylation: Reaction with alkyl halides or other electrophiles to introduce alkyl substituents.

-

Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling reagents) to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form tertiary amines.

-

Arylation: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides to introduce aryl substituents.

This ability to selectively functionalize the piperazine ring is a cornerstone of its utility in combinatorial chemistry and lead optimization efforts in drug discovery.

Conclusion

Tert-butyl (R)-3-isopropylpiperazine-1-carboxylate is a valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its well-defined stereochemistry and the presence of a strategically placed Boc protecting group provide chemists with a powerful tool for the construction of novel pharmaceutical candidates. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for its effective application in the field of drug discovery and development.

References

-

Macmillan Group. (n.d.). Supplementary Information. Princeton University. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 1). The Power of Piperazine Derivatives: Exploring Applications with 1,4-Bis(3-aminopropyl)piperazine. Retrieved from [Link]

- Google Patents. (n.d.). US20130116245A1 - Alkylated piperazine compounds.

-

The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. (2018). Supporting Information. Retrieved from [Link]

- Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.

-

PubChem. (n.d.). (R)-tert-butyl 3-ethylpiperazine-1-carboxylate. Retrieved from [Link]

- de Oliveira, R., de Freitas, R. M., & de Castro, M. R. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 583-595.

-

ResearchGate. (2024, April 20). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (3R)-3-(propan-2-yl)piperazine-1-carboxylate. Retrieved from [Link]

- Sharma, R., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, e14537.

-

ResearchGate. (2024, April 20). (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. connectjournals.com [connectjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tert-Butyl (3R)-3-(propan-2-yl)piperazine-1-carboxylate | C12H24N2O2 | CID 16117836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. US20130116245A1 - Alkylated piperazine compounds - Google Patents [patents.google.com]

Introduction: The Significance of Chiral Piperazine Scaffolds

An In-depth Technical Guide to (R)-1-Boc-3-isopropyl-piperazine

Executive Summary: This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chiral building block, this compound. We delve into its fundamental physicochemical properties, including its precise molecular weight, and explore the strategic importance of its stereochemistry. The document provides a detailed examination of its synthesis, emphasizing the principles of stereochemical control and the critical role of the tert-butyloxycarbonyl (Boc) protecting group. Furthermore, we discuss its applications as a privileged scaffold in medicinal chemistry, particularly in the development of novel therapeutics. The guide includes detailed, field-proven protocols for synthesis and analysis, supplemented by data tables and workflow diagrams to ensure both clarity and reproducibility.

The piperazine ring is a ubiquitous and highly valued structural motif in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved therapeutic agents.[1][2] Its unique physicochemical properties—such as good water solubility, high basicity, and the ability to engage in multiple hydrogen bonding interactions—make it an invaluable component for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2]

While simple N,N'-disubstituted piperazines are common, the introduction of chirality to the piperazine core significantly expands its utility. Chiral centers allow for the creation of three-dimensional diversity, which is crucial for achieving high-potency and selective interactions with biological targets like enzymes and receptors.[3] this compound is a prime example of such a chiral building block. The isopropyl group at the C-3 position introduces a specific stereocenter, while the Boc protecting group on the N-1 nitrogen provides the synthetic versatility required for complex molecule construction. This strategic combination allows medicinal chemists to design stereospecific drug candidates, which is essential for developing therapies with improved efficacy and enhanced safety profiles.[3][4]

Physicochemical and Structural Properties

A precise understanding of the physicochemical properties of this compound is fundamental to its application in synthetic chemistry and drug design. These properties dictate its reactivity, solubility, and handling characteristics.

Below is the chemical structure of this compound, rendered to illustrate the stereochemistry and key functional groups.

Caption: 2D Structure of this compound.

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [5][6] |

| Molecular Weight | 228.33 g/mol | [5][6] |

| Exact Mass | 228.183778 g/mol | [6][7] |

| CAS Number | 928025-63-2 | [5] |

| IUPAC Name | tert-butyl (3R)-3-isopropylpiperazine-1-carboxylate | [7] |

| Appearance | Solid | [1] |

| Topological Polar Surface Area | 41.6 Ų | [6][7] |

| XLogP3 | 1.9 | [6][7] |

| Hydrogen Bond Donor Count | 1 | [7] |

| Hydrogen Bond Acceptor Count | 3 | [7] |

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure this compound is a critical process for its application in drug development. The primary challenge lies in establishing the desired stereocenter at the C-3 position. Methodologies often rely on asymmetric synthesis starting from chiral precursors or the resolution of a racemic mixture.

The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is arguably one of the most important protecting groups in modern organic synthesis.[8] Its function in this context is twofold:

-

Deactivation and Selectivity: It temporarily deactivates the N-1 nitrogen, preventing it from participating in reactions. This allows for selective functionalization of the more nucleophilic secondary amine at the N-4 position.[1]

-

Facilitated Purification: The lipophilic nature of the Boc group often improves the solubility of intermediates in organic solvents, simplifying extraction and chromatographic purification.

-

Controlled Deprotection: The Boc group is stable under a wide range of conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl), ensuring the piperazine nitrogen can be revealed at the desired stage of a synthetic sequence.[9]

Generalized Synthetic Workflow

A common strategy for synthesizing chiral piperazines involves a multi-step sequence that builds the heterocyclic ring from a chiral starting material. The following diagram illustrates a conceptual workflow for the synthesis.

Caption: Conceptual workflow for asymmetric synthesis.

Example Protocol: Synthesis from a Chiral Precursor

This protocol is a representative example based on established chemical principles for piperazine synthesis.

Objective: To synthesize this compound.

Materials:

-

(R)-2-amino-3-methyl-1-butanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

N-(2-chloroethyl)acetamide

-

Sodium hydride (NaH)

-

Lithium aluminum hydride (LAH)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Anhydrous solvents (THF, Dichloromethane)

Methodology:

-

Step 1: Boc Protection of the Amino Alcohol

-

Dissolve (R)-2-amino-3-methyl-1-butanol in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O) portion-wise while stirring.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Causality: This step protects the primary amine to prevent it from interfering in subsequent cyclization steps.

-

Validate the reaction completion using Thin Layer Chromatography (TLC).

-

Purify the product via column chromatography to yield (R)-tert-butyl (1-hydroxy-3-methylbutan-2-yl)carbamate.

-

-

Step 2: Ring Formation (Cyclization)

-

Dissolve the product from Step 1 in anhydrous THF.

-

Add sodium hydride (NaH) carefully at 0 °C to deprotonate the alcohol.

-

Add N-(2-chloroethyl)acetamide and heat the mixture to reflux for 24 hours.

-

Causality: This is an intramolecular Williamson ether synthesis variation, followed by cyclization to form the piperazinone ring structure.

-

Monitor the reaction by TLC or LC-MS.

-

Quench the reaction carefully with water and extract the product. Purify to obtain the Boc-protected piperazinone intermediate.

-

-

Step 3: Reduction of the Amide

-

Carefully add the piperazinone intermediate to a suspension of lithium aluminum hydride (LAH) in anhydrous THF at 0 °C.

-

Reflux the mixture for 8 hours.

-

Causality: LAH is a powerful reducing agent that reduces the amide carbonyl to a methylene group, forming the piperazine ring.

-

Cool the reaction and quench sequentially with water, NaOH solution, and more water.

-

Filter the resulting solids and concentrate the filtrate to obtain crude this compound.

-

-

Step 4: Purification and Characterization

-

Purify the crude product by flash column chromatography on silica gel.

-

Combine fractions containing the pure product and remove the solvent under reduced pressure.

-

Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Applications in Drug Discovery

This compound is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its structure is strategically incorporated into larger molecules to confer desirable properties.

-

Central Nervous System (CNS) Agents: The piperazine moiety is a common feature in drugs targeting the CNS, including antipsychotics and antidepressants.[4] The lipophilicity of the isopropyl group can aid in crossing the blood-brain barrier.

-

Kinase Inhibitors: In oncology, many small-molecule kinase inhibitors utilize the piperazine scaffold to interact with the ATP-binding pocket of kinases.[1] The chiral center can provide specific interactions to improve selectivity and reduce off-target effects.

-

Antiviral and Antibacterial Agents: The basic nitrogens of the piperazine ring can be crucial for interacting with biological targets or for improving the pharmacokinetic properties of antimicrobial drugs.[2]

The diagram below illustrates the role of the scaffold in drug design.

Caption: Synthetic utility in medicinal chemistry.

Analytical Methodologies

Rigorous analytical control is essential to ensure the identity, purity, and stereochemical integrity of this compound. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the chemical purity of the compound.

-

Protocol: Purity Analysis by RP-HPLC

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 1:1 mixture of Mobile Phase A and B.

-

Analysis: Inject 10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

-

Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) can also be used, particularly for assessing volatile impurities.[10]

Spectroscopic Structural Confirmation

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. The proton NMR will show characteristic signals for the isopropyl group (a doublet and a multiplet), the Boc group (a singlet around 1.4 ppm), and the piperazine ring protons.

-

Mass Spectrometry (MS): Electrospray Ionization (ESI) mass spectrometry will confirm the molecular weight, typically by observing the [M+H]⁺ ion at m/z 229.19.

Conclusion

This compound is a sophisticated and highly valuable chiral building block for modern drug discovery. Its well-defined stereochemistry, combined with the synthetic flexibility afforded by the Boc protecting group, provides an essential tool for medicinal chemists. A thorough understanding of its properties, synthesis, and analytical characterization, as outlined in this guide, is paramount for its effective use in the creation of novel, potent, and selective therapeutic agents. Its continued application is expected to contribute significantly to the development of next-generation medicines across a wide range of disease areas.

References

-

PubChem. (R)-1-Boc-2-isopropylpiperazine | C12H24N2O2 | CID 24820392. [Link]

-

J&K Scientific LLC. 1-Boc-3-isopropyl-piperazine | 502649-32-3. [Link]

-

PubChem. (R)-1-Boc-3-methylpiperazine | C10H20N2O2 | CID 2756811. [Link]

- Google Patents. CN115716807A - Synthesis process of (R)

-

SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]

-

Rovathin. 1-Boc-3-isopropyl-piperazine. [Link]

- Google Patents. CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine.

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

-

Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]

-

Kuchar, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2196. [Link]

-

Chemical-Suppliers. (S)-1-Boc-3-Isopropylpiperazine | CAS 475272-54-9. [Link]

-

UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

-

ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

-

Royal Society of Chemistry. Analytical Methods. [Link]

-

ResearchGate. Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. (R)-1-N-Boc-3-isopropylpiperazine | 928025-63-2 [chemicalbook.com]

- 6. (R)-1-Boc-2-isopropylpiperazine | C12H24N2O2 | CID 24820392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jgtps.com [jgtps.com]

- 10. researchgate.net [researchgate.net]

1H NMR spectrum of (R)-1-Boc-3-isopropyl-piperazine

An In-depth Technical Guide to the ¹H NMR Spectrum of (R)-1-Boc-3-isopropyl-piperazine

Introduction

This compound is a chiral substituted piperazine, a structural motif of significant interest to the pharmaceutical industry. The piperazine scaffold is a privileged structure found in numerous bioactive compounds, and its conformational behavior directly influences molecular recognition and pharmacological activity.[1] Precise structural elucidation is therefore paramount in the development of drug candidates incorporating this moiety.

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. As Senior Application Scientists, our goal is not merely to present data but to illuminate the underlying principles that govern the spectrum's appearance. We will explore the conformational dynamics, the influence of the N-Boc and C3-isopropyl substituents, and the diastereotopic nature of the piperazine ring protons. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of how to acquire and interpret NMR data for this class of molecules.

Foundational Principles: Decoding the Complexity

The ¹H NMR spectrum of this compound is deceptively complex, arising from the interplay of several structural and dynamic features. A thorough interpretation requires an understanding of three key phenomena: piperazine ring conformation, N-Boc group rotational isomerism, and the steric and electronic influence of the substituents.

Piperazine Ring Conformational Dynamics

Like cyclohexane, the piperazine ring preferentially adopts a chair conformation to minimize torsional and steric strain.[2][3] However, the ring is not static; it undergoes a dynamic ring inversion (or "chair flip") between two energetically equivalent chair forms. For simple, unsubstituted piperazines, this inversion is rapid on the NMR timescale at room temperature, resulting in averaged, sharp signals.[1][4]

The introduction of substituents, particularly the bulky N-Boc group, significantly raises the energy barrier for this inversion.[1] This slowing of the interconversion can lead to signal broadening or, at sufficiently low temperatures, the appearance of distinct signals for axial and equatorial protons, providing a snapshot of the molecule's conformational state.[4][5]

N-Boc Group: More Than a Protecting Group

The tert-butyloxycarbonyl (Boc) group is a ubiquitous amine protecting group in organic synthesis.[6] Its presence is easily confirmed in a ¹H NMR spectrum by a large, sharp singlet integrating to nine protons, typically appearing in the upfield region of 1.4–1.5 ppm.[6]

Mechanistically, the Boc group's carbamate linkage (N-C=O) possesses significant partial double-bond character. This restricts free rotation around the N-CO bond, leading to the existence of two or more stable rotational conformers (rotamers).[1][2][7] This phenomenon often results in the doubling of signals for adjacent protons in the NMR spectrum, as they experience different chemical environments in each rotamer. The equilibrium between these rotamers can be sensitive to solvent and temperature.[4][8]

The Influence of the C3-Isopropyl Group and Chirality

The chiral center at the C3 position, bearing an isopropyl group, breaks the symmetry of the piperazine ring. This has two major consequences:

-

Diastereotopicity: The protons on the same methylene carbon (e.g., at the C2, C5, and C6 positions) are no longer chemically equivalent. They are diastereotopic, meaning they will have different chemical shifts and will couple to each other (geminal coupling) and to neighboring protons differently. This leads to a more complex splitting pattern, often appearing as distinct multiplets for each proton rather than a single signal for the CH₂ group.

-

Conformational Lock: The bulky isopropyl group will strongly prefer an equatorial position within the chair conformation to minimize steric interactions (A-value). This preference can bias the ring inversion equilibrium, favoring one chair conformation over the other.

The Predicted ¹H NMR Spectrum: An Exemplar Analysis

While an experimental spectrum is definitive, a predicted spectrum based on established principles provides a powerful framework for interpretation. The following analysis is based on typical chemical shifts and coupling constants for analogous N-Boc protected piperazine derivatives.[1][6][9]

dot graph "molecular_structure" { layout="neato"; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Define nodes with positions N1 [label="N", pos="0,1!", color="#4285F4"]; C2 [label="C", pos="-1.2,0.5!"]; C3 [label="C", pos="-1.2,-0.5!"]; N4 [label="N", pos="0,-1!", color="#4285F4"]; C5 [label="C", pos="1.2,-0.5!"]; C6 [label="C", pos="1.2,0.5!"];

Boc [label="Boc", pos="-0.5,1.9!"]; iPr [label="", shape=none, pos="-2.4,-0.5!"]; CH_iPr [label="CH", pos="-2.2,-0.5!"]; Me1_iPr [label="CH₃", pos="-2.8,0!"]; Me2_iPr [label="CH₃", pos="-2.8,-1!"];

H_N4 [label="H", pos="0,-1.6!"]; H_3 [label="H-3", pos="-1.8,-0.9!"]; H_2a [label="H-2a", pos="-1.8,0.9!"]; H_2e [label="H-2e", pos="-1.5,1.1!"]; H_5a [label="H-5a", pos="1.8,-0.9!"]; H_5e [label="H-5e", pos="1.5,-1.1!"]; H_6a [label="H-6a", pos="1.8,0.9!"]; H_6e [label="H-6e", pos="1.5,1.1!"];

// Define edges N1 -- C2; C2 -- C3; C3 -- N4; N4 -- C5; C5 -- C6; C6 -- N1; N1 -- Boc; C3 -- CH_iPr; CH_iPr -- Me1_iPr; CH_iPr -- Me2_iPr;

// Dummy edges for proton labels C2 -- H_2a [style=dashed]; C2 -- H_2e [style=dashed]; C3 -- H_3 [style=dashed]; N4 -- H_N4 [style=dashed]; C5 -- H_5a [style=dashed]; C5 -- H_5e [style=dashed]; C6 -- H_6a [style=dashed]; C6 -- H_6e [style=dashed]; }

Caption: Structure of this compound with proton labeling.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |

| H-Boc | ~1.45 | s | - | 9H | Characteristic singlet for the tert-butyl group.[6] |

| H-iPr (CH₃) | ~0.90 - 1.00 | d | ~6.8 | 6H | Two diastereotopic methyl groups of the isopropyl substituent, appearing as a doublet due to coupling with the isopropyl CH. |

| H-iPr (CH) | ~1.90 - 2.10 | m | - | 1H | Methine proton of the isopropyl group, coupled to the six methyl protons and H-3. |

| H-Piperazine | ~2.60 - 4.20 | m (overlapping) | - | 7H | Complex region for the seven piperazine ring protons (H-2, H-3, H-5, H-6). Diastereotopicity and restricted rotation lead to broad, overlapping multiplets.[1][4] |

| H-N4 | ~1.70 - 2.20 | br s | - | 1H | Exchangeable proton on the secondary amine, often appears as a broad singlet. |

Experimental Protocol: Acquiring a High-Quality Spectrum

The trustworthiness of any analysis hinges on the quality of the initial data. The following protocol outlines a self-validating system for acquiring a publication-quality ¹H NMR spectrum.

Materials

-

This compound (5-10 mg)

-

Deuterated chloroform (CDCl₃) with 0.03% TMS (Tetramethylsilane)

-

High-quality 5 mm NMR tube

-

Pipettes and a clean vial

Step-by-Step Methodology

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry vial.

-

Dissolution: Add approximately 0.6 mL of CDCl₃ (containing TMS) to the vial. Ensure the sample is fully dissolved; gentle vortexing may be applied. The use of a deuterated solvent is essential to avoid a large interfering solvent signal in the spectrum. CDCl₃ is a common choice for its good solubilizing power for many organic molecules.

-

Transfer: Using a clean pipette, transfer the solution into the NMR tube.

-

Spectrometer Setup: Insert the sample into the NMR spectrometer.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the CDCl₃. This step corrects for any magnetic field drift. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is critical for achieving sharp lines and high resolution.

-

Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 45° or 90° pulse angle, 1-2 second relaxation delay, 16-64 scans for good signal-to-noise).

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. Integrate all signals.

dot digraph "experimental_workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

subgraph "cluster_prep" { label = "Sample Preparation"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; weigh [label="Weigh Sample (5-10 mg)"]; dissolve [label="Dissolve in CDCl₃ (~0.6 mL)"]; transfer [label="Transfer to NMR Tube"]; weigh -> dissolve -> transfer; }

subgraph "cluster_acq" { label = "Data Acquisition"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; insert [label="Insert into Spectrometer"]; lock [label="Lock & Shim"]; acquire [label="Acquire FID (16-64 scans)"]; insert -> lock -> acquire; }

subgraph "cluster_proc" { label = "Data Processing & Analysis"; bgcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; process [label="Fourier Transform & Phasing"]; calibrate [label="Calibrate to TMS (0.00 ppm)"]; analyze [label="Integrate & Analyze Spectrum"]; process -> calibrate -> analyze; }

transfer -> insert [lhead=cluster_acq, ltail=cluster_prep]; acquire -> process [lhead=cluster_proc, ltail=cluster_acq]; }

Caption: Standard workflow for NMR sample preparation and data acquisition.

Detailed Spectral Analysis: Unraveling the Multiplets

The most informative and challenging region of the spectrum lies between 2.60 and 4.20 ppm. Due to the factors discussed—restricted rotation, ring conformation, and diastereotopicity—this region will contain a complex set of overlapping multiplets corresponding to the seven piperazine protons. A full assignment requires advanced 2D NMR techniques (like COSY and HSQC), but a careful 1D analysis can still yield significant conformational insights.

-

Protons on C6 and C2 (adjacent to N-Boc): These protons (H-6a, H-6e, H-2a, H-2e) are expected to be the most downfield in the piperazine region (typically 3.8 - 4.2 ppm). This is due to the electron-withdrawing effect of the carbamate group.[6] The signals are often broad due to the slow rotation around the N-Boc C-N bond.[1][4]

-

Protons on C5 (adjacent to NH): These protons (H-5a, H-5e) will be further upfield, likely in the 2.8 - 3.2 ppm range.

-

Proton on C3 (bearing the isopropyl group): The chemical shift of H-3 will be influenced by the neighboring nitrogen and the isopropyl group.

-

Coupling Constants (J-values): A key to conformational analysis lies in the coupling constants. A large coupling constant (³J ≈ 10–13 Hz) between two vicinal protons is indicative of an anti-periplanar (180°) relationship, which in a chair conformation corresponds to two axial protons (³Jₐₐ).[10] Smaller couplings (³J ≈ 2–5 Hz) are characteristic of axial-equatorial (³Jₐₑ) or equatorial-equatorial (³Jₑₑ) relationships.[10] Extracting these values, even from a complex multiplet, can confirm the chair conformation and the equatorial preference of the isopropyl group.

dot digraph "conformational_dynamics" { graph [splines=true, overlap=false, nodesep=0.8]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=11]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

subgraph "cluster_ring" { label = "Piperazine Ring Inversion"; bgcolor="#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chair1 [label="Chair Conformation 1\n(i-Pr Equatorial)"]; Chair2 [label="Chair Conformation 2\n(i-Pr Axial)"]; Chair1 -> Chair2 [label=" Ring Flip \n (High Energy Barrier) ", dir=both, color="#EA4335"]; label_favored [label="Thermodynamically Favored", pos="1.5,-1!", shape=plaintext, fontcolor="#34A853"]; }

subgraph "cluster_boc" { label = "N-Boc Amide Rotation"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Rotamer1 [label="Rotamer A"]; Rotamer2 [label="Rotamer B"]; Rotamer1 -> Rotamer2 [label=" C-N Rotation \n (Restricted) ", dir=both, color="#4285F4"]; }

// Position nodes Chair1 [pos="0,0!"]; Chair2 [pos="4,0!"]; Rotamer1 [pos="0,-3!"]; Rotamer2 [pos="4,-3!"];

// Connect the concepts Result [label="Complex NMR Spectrum:\n- Broadened Signals\n- Signal Doubling", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124", pos="2,-1.5!"]; Chair1 -> Result [style=dashed, arrowhead=none]; Rotamer1 -> Result [style=dashed, arrowhead=none]; }

Caption: Key dynamic processes influencing the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural and conformational information. A successful interpretation moves beyond simple peak identification to a deeper understanding of the dynamic processes at play. The characteristic signals of the Boc and isopropyl groups serve as initial entry points, while the complex multiplet region of the piperazine protons holds detailed conformational data, accessible through analysis of chemical shifts and coupling constants. For drug development professionals, this level of detailed characterization is not merely academic; it is essential for understanding the three-dimensional structure of the molecule, which is intrinsically linked to its biological function and efficacy. Advanced studies, such as variable temperature NMR, would further resolve the dynamic behavior and provide thermodynamic data on the conformational equilibria.

References

-

NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. National Institutes of Health (NIH). Available at: [Link]

-

NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Royal Society of Chemistry (RSC). Available at: [Link]

-

NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Royal Society of Chemistry (RSC). Available at: [Link]

-

NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Royal Society of Chemistry (RSC). Available at: [Link]

-

Synthesis and characterization of several series of 4-acyl-1-[2-aryl-1-diazenyl]piperazines. Ingenta Connect. Available at: [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. Available at: [Link]

-

Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc)3 mediated radical cyclizations. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

-

1H NMR spectra of compound 3a measured in five different solvents. ResearchGate. Available at: [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. National Institutes of Health (NIH). Available at: [Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health (NIH). Available at: [Link]

-

Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives. Royal Society of Chemistry (RSC). Available at: [Link]

-

(S)-1-Boc-3-Isopropylpiperazine. Chemical-Suppliers.com. Available at: [Link]

-

1-Boc-3-isopropyl-piperazine. J&K Scientific LLC. Available at: [Link]

-

Favoured conformation of isopropyl group in 7. ResearchGate. Available at: [Link]

-

14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. Available at: [Link]

-

Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. National Institutes of Health (NIH). Available at: [Link]

Sources

- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 5. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of (R)-1-Boc-3-isopropyl-piperazine